Boc-asp(osu)-obzl

Descripción general

Descripción

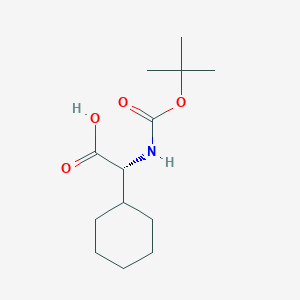

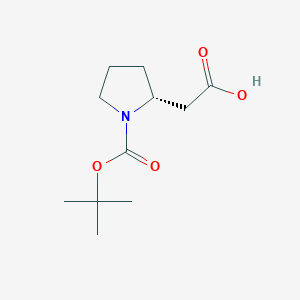

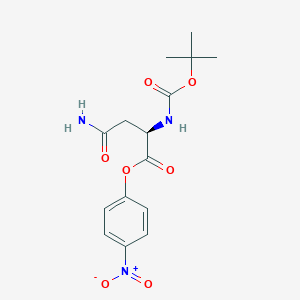

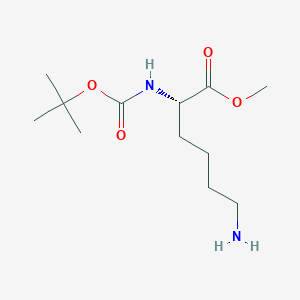

“Boc-asp(osu)-obzl” is a chemical compound used in scientific research, particularly in the field of proteomics . It is also known as Boc-L-aspartic acid 4-benzyl 1-(hydroxysuccinimide) ester . The empirical formula of this compound is C20H24N2O8 .

Synthesis Analysis

The synthesis of a chitobiosylated peptide thioester by the tert-butoxycarbonyl (Boc) strategy has been demonstrated . Boc-Asn carrying benzyl-protected chitobiose was introduced during the application of the Boc mode solid-phase method . The resulting protected peptide resin gave the desired chitobiosylated peptide thioester .Molecular Structure Analysis

The Boc-Asp(OBzl)-OSu molecule contains a total of 55 bonds. There are 31 non-H bonds, 11 multiple bonds, 11 rotatable bonds, 5 double bonds, 6 aromatic bonds, 1 five-membered ring, and 1 six-membered ring .Chemical Reactions Analysis

The Boc-Asp(OBzl)-OSu compound is suitable for Boc solid-phase peptide synthesis . The Boc strategy has been found to be more reliable than the Fmoc strategy, depending on the peptide sequence .Physical And Chemical Properties Analysis

The Boc-Asp(OBzl)-OSu compound has a molecular weight of 420.41 . Its optical activity is [α]20/D −31±1°, c = 0.6% in DMF . The melting point is between 98-102 °C .Aplicaciones Científicas De Investigación

Peptide Synthesis

- Field : Biochemistry

- Application Summary : The tert-butyloxycarbonyl (Boc) group, such as in Boc-Asp(OSu)-OBzl, is used as the N α-amino protecting group in peptide synthesis . This can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .

- Methods and Procedures : The stepwise removal of Boc is achieved by treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid, but a relatively weak nucleophile . Side-chain protecting groups are often based on TFA stable benzyl (Bn) groups, which are cleaved with very strong acid, primarily anhydrous hydrogen fluoride (HF) .

- Results and Outcomes : The use of the Boc group for the protection of the N α-amino moiety in peptide synthesis has been found to be effective and advantageous in certain cases .

Synthesis of Glycosylated Proteins

- Field : Biochemistry

- Application Summary : Boc-Asp(OSu)-OBzl is used in the synthesis of glycosylated proteins, specifically in the production of Emmprin . Emmprin is a heavily glycosylated protein located on the surface of tumor cells .

- Methods and Procedures : The peptide chain was assembled on Boc-Gly-SCH2CH2CO-Leu-OCH2-Pam-resin by an ABI 433A peptide synthesizer with the Boc/HOBt/ DCC protocol . To introduce the chitobiose moiety, Boc-Asn(GlcNAc2Bn5) was prepared by coupling known protected chitobiose unit to the anhydride of the Boc-Asp derivative .

- Results and Outcomes : The synthesis of the extracellular domains of Emmprin carrying carbohydrates at Asn44 was successful .

Synthesis of a Glycosylated Peptide Thioester

- Field : Biochemistry

- Application Summary : Boc-Asp(OSu)-OBzl is used in the synthesis of a glycosylated peptide thioester by the Boc strategy . This method is applied to the production of Emmprin, a heavily glycosylated protein located on the surface of tumor cells .

- Methods and Procedures : The peptide chain was assembled on Boc-Gly-SCH2CH2CO-Leu-OCH2-Pam-resin by an ABI 433A peptide synthesizer with the Boc/HOBt/DCC protocol . To introduce the chitobiose moiety, Boc-Asn(GlcNAc2Bn5) was prepared by coupling known protected chitobiose unit to the anhydride of the Boc-Asp derivative .

- Results and Outcomes : The synthesis of the extracellular domains of Emmprin carrying carbohydrates at Asn44 was successful .

Mechanochemical Synthesis of Organic Compounds

- Field : Organic Chemistry

- Application Summary : Boc-Asp(OSu)-OBzl is used in the mechanochemical synthesis of organic compounds, including Active Pharmaceutical Ingredients (APIs) .

- Methods and Procedures : In a solvent-free mechanochemical route, a mixture of Boc–Asp(OBn)–OSu and HCl·NH–Phe–OMe was treated with NaHCO3 .

- Results and Outcomes : This method provides a sustainable and efficient approach for the synthesis of organic compounds .

Aspartame Synthesis

- Field : Organic Chemistry

- Application Summary : Boc-Asp(OSu)-OBzl is used in the synthesis of aspartame, a low-calorie sweetener, via a solvent-free mechanochemical route .

- Methods and Procedures : In this protocol, a mixture of Boc–Asp(OBn)–OSu and HCl·NH–Phe–OMe was treated with NaHCO3 .

- Results and Outcomes : This method provides a sustainable and efficient approach for the synthesis of aspartame .

Synthesis of Peptidyl Mono-Fluoromethyl Ketones

- Field : Biochemistry

- Application Summary : Boc-Asp(OSu)-OBzl is used in the synthesis of peptidyl mono-fluoromethyl ketones (FMKs), a class of biologically active molecules that show potential as both protease inhibitors for the treatment of a range of diseases and as chemical probes for the interrogation of cellular processes .

- Methods and Procedures : The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .

- Results and Outcomes : The Boc group is stable towards most nucleophiles and bases .

Safety And Hazards

Propiedades

IUPAC Name |

1-O-benzyl 4-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O8/c1-20(2,3)29-19(27)21-14(18(26)28-12-13-7-5-4-6-8-13)11-17(25)30-22-15(23)9-10-16(22)24/h4-8,14H,9-12H2,1-3H3,(H,21,27)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXDSPBVBULXZBT-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)ON1C(=O)CCC1=O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)ON1C(=O)CCC1=O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90444212 | |

| Record name | 1-Benzyl 4-(2,5-dioxopyrrolidin-1-yl) N-(tert-butoxycarbonyl)-L-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-asp(osu)-obzl | |

CAS RN |

140171-25-1 | |

| Record name | 1-Benzyl 4-(2,5-dioxopyrrolidin-1-yl) N-(tert-butoxycarbonyl)-L-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.